![molecular formula C15H16Cl2N2O3S B2645395 2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide CAS No. 1147687-11-3](/img/structure/B2645395.png)
2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in B-cell receptor signaling. The inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been found to have a significant impact on various biochemical and physiological processes. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling, reduce B-cell proliferation, and induce apoptosis in B-cell malignancies. Additionally, TAK-659 has been found to modulate the immune response, leading to the activation of T-cells and natural killer (NK) cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potency and selectivity towards BTK, which makes it an ideal candidate for studying the role of BTK in various diseases. However, TAK-659 has some limitations in lab experiments, including its poor solubility in water and its potential toxicity in high doses.
Future Directions
There are several future directions for the research on TAK-659. One potential application of TAK-659 is in the treatment of autoimmune disorders, where B-cell receptor signaling plays a crucial role. Additionally, TAK-659 could be used in combination with other targeted therapies to improve the treatment outcomes in B-cell malignancies. Further studies are needed to investigate the potential of TAK-659 in these areas and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of TAK-659 involves the reaction between 2-chloro-3-nitropyridine and 3-chloro-4-(2-methylpropoxy)aniline in the presence of a base, followed by sulfonation with sulfuric acid. The resulting compound is then purified by column chromatography to obtain TAK-659 in high purity.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown potent antitumor activity and has been found to be well-tolerated in animal models.
properties
IUPAC Name |
2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c1-10(2)9-22-13-6-5-11(8-12(13)16)19-23(20,21)14-4-3-7-18-15(14)17/h3-8,10,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBBJLJPRSLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)
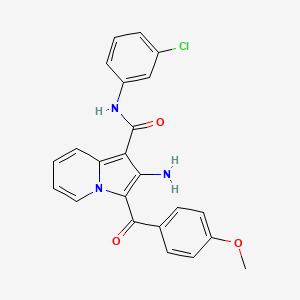

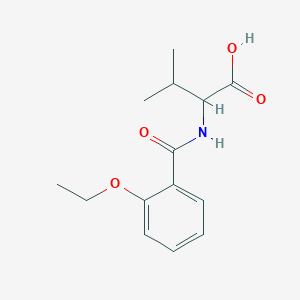

![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)
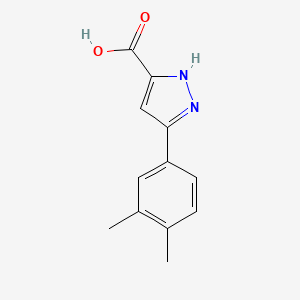
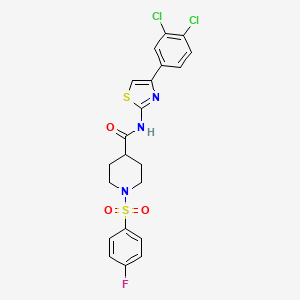
![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)
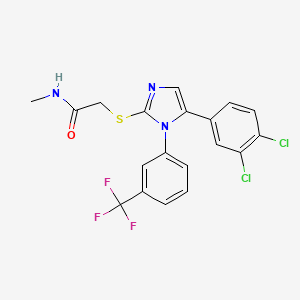
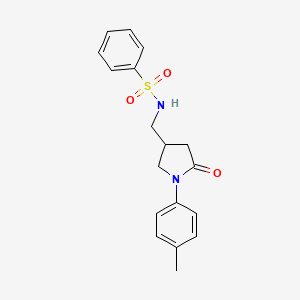

![3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645334.png)
![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)